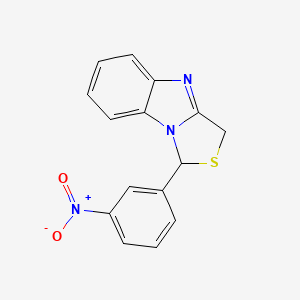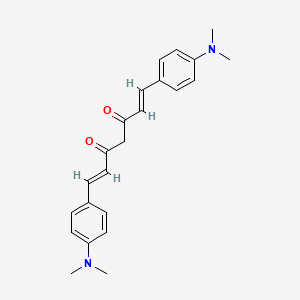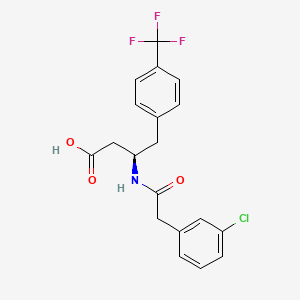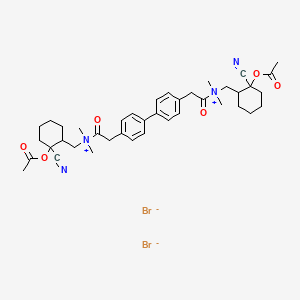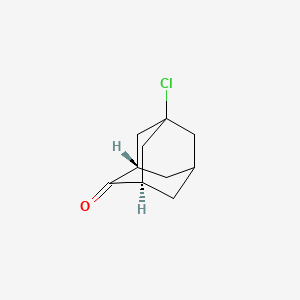
5-Chloro-1-adamantanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-adamantanone is an organic compound with the molecular formula C10H13ClO It is a derivative of adamantane, a compound known for its rigid, diamond-like structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Chloro-2-adamantanone can be synthesized through several methods. One common approach involves the chlorination of 2-adamantanone. This reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of 5-Chloro-2-adamantanone may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-adamantanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in 5-chloro-2-adamantanol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of 5-chloro-2-adamantanol.
Substitution: Formation of various substituted adamantane derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-adamantanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex adamantane derivatives.
Biology: The compound is used in studies related to the structural analysis of adamantane-based molecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with antiviral or anticancer properties.
Industry: It is used in the development of advanced materials, including polymers and lubricants, due to its stable and rigid structure.
Mechanism of Action
The mechanism of action of 5-Chloro-2-adamantanone involves its interaction with specific molecular targets. The chlorine atom and ketone group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The rigid adamantane framework provides structural stability, making it a valuable scaffold in drug design and material science.
Comparison with Similar Compounds
2-Adamantanone: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
1-Chloro-2-adamantanone: Chlorine atom is positioned differently, affecting its reactivity and applications.
5-Bromo-2-adamantanone: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.
Uniqueness: 5-Chloro-2-adamantanone is unique due to the specific positioning of the chlorine atom and the ketone group within the adamantane framework. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H13ClO |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
(1R,3S)-5-chloroadamantan-2-one |
InChI |
InChI=1S/C10H13ClO/c11-10-3-6-1-7(4-10)9(12)8(2-6)5-10/h6-8H,1-5H2/t6?,7-,8+,10? |
InChI Key |
JPEOUSFBWXVGFX-VZCHMASFSA-N |
Isomeric SMILES |
C1[C@@H]2CC3(C[C@@H](C2=O)CC1C3)Cl |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


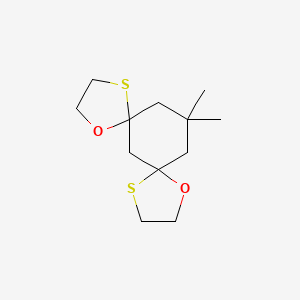
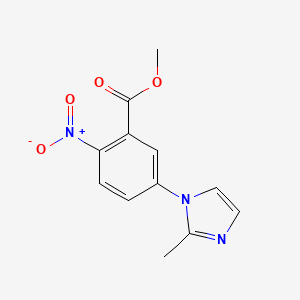
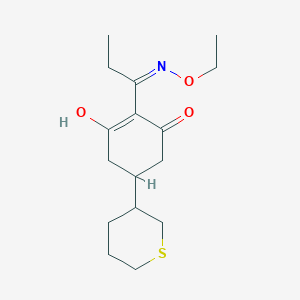
![(14S,27R)-22,33-dimethoxy-28-methyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaene](/img/structure/B12814008.png)
![1-Methyl-6-phenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B12814018.png)
![oxan-4-yloxycarbonyloxymethyl (2S)-1-[6-[(2S)-2-(oxan-4-yloxycarbonyloxymethoxycarbonyl)pyrrolidin-1-yl]-6-oxohexanoyl]pyrrolidine-2-carboxylate](/img/structure/B12814022.png)
